Fulacimstat

Vue d'ensemble

Description

Fulacimstat est un inhibiteur de la chymase qui a été étudié pour ses effets thérapeutiques potentiels dans diverses conditions médicales, notamment la néphropathie diabétique et l’insuffisance cardiaque. La chymase est une enzyme protéase qui génère plusieurs facteurs impliqués dans le remodelage tissulaire, tels que l’angiotensine II, qui joue un rôle dans la physiopathologie de ces maladies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Fulacimstat implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures pour former le composé final. La voie de synthèse comprend généralement les étapes suivantes :

- Formation du cycle benzoxazole.

- Introduction du groupe trifluorométhyle.

- Formation du cycle pyrimidine.

- Couplage des intermédiaires benzoxazole et pyrimidine.

Les conditions de réaction impliquent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour faciliter chaque étape.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l’utilisation de catalyseurs plus efficaces, de réactions à rendement plus élevé et de méthodes de purification évolutives pour assurer la qualité et la pureté constantes du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Fulacimstat subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du groupe fonctionnel souhaité.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut produire des formes hydrogénées plus simples de this compound .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la chymase et ses effets sur les voies biochimiques.

Biologie : Étudié pour son rôle dans la modulation des processus biologiques impliquant la chymase, tels que le remodelage tissulaire et l’inflammation.

Médecine : Exploré comme agent thérapeutique pour des affections telles que la néphropathie diabétique, l’insuffisance cardiaque et l’infarctus du myocarde.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et d’agents thérapeutiques.

Applications De Recherche Scientifique

Diabetic Kidney Disease

Study Findings:

A pivotal study, the ChymAse inhibitor for DiAbetic kiDney dIseAse (CADA DIA) trial, investigated fulacimstat's effects on albuminuria in patients with Type II diabetes mellitus and diabetic kidney disease. The double-blind, randomized, placebo-controlled trial involved 147 patients, where participants received either 25 mg of this compound or placebo twice daily for 24 weeks. The primary endpoint was the change in urine albumin-to-creatinine ratio (UACR).

- Results:

Left Ventricular Dysfunction After Myocardial Infarction

Study Findings:

this compound has also been evaluated for its role in preventing adverse cardiac remodeling in patients with left ventricular dysfunction after acute myocardial infarction. A multicenter study assessed its safety and tolerability among patients already receiving standard heart failure therapies.

- Results:

Comparative Data Table

| Application | Study Design | Sample Size | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Diabetic Kidney Disease | Double-blind, randomized, placebo-controlled | 147 | Change in UACR | Non-significant UACR reduction; safe and well tolerated |

| Left Ventricular Dysfunction | Multicenter, randomized, placebo-controlled | Varies | Safety and tolerability | Well tolerated across doses; no significant adverse effects |

Case Study: Efficacy in Diabetic Kidney Disease

In the CADA DIA trial, patients exhibited a mean baseline UACR of 131 mg/g. After treatment with this compound, the UACR increased by only 3%, indicating a potential stabilizing effect despite the lack of statistical significance . This suggests that while this compound may not reduce albuminuria significantly, it could play a role in managing diabetic kidney disease without exacerbating existing conditions.

Case Study: Safety Profile Post-Myocardial Infarction

In trials focusing on left ventricular dysfunction, patients reported no clinically relevant changes in vital signs or potassium levels during treatment with this compound . This highlights its safety profile even in high-risk populations.

Mécanisme D'action

Fulacimstat exerce ses effets en inhibant l’activité de la chymase, une enzyme protéase impliquée dans la génération de facteurs profibrotiques tels que l’angiotensine II et le facteur de croissance transformant bêta. En inhibant la chymase, this compound réduit la production de ces facteurs, atténuant ainsi le remodelage tissulaire et la fibrose. Les cibles moléculaires comprennent la chymase et les voies de signalisation en aval impliquant l’angiotensine II et le facteur de croissance transformant bêta .

Comparaison Avec Des Composés Similaires

Composés similaires

Télimisartan : Un antagoniste du récepteur de l’angiotensine II utilisé pour traiter l’hypertension artérielle.

Losartan : Un autre antagoniste du récepteur de l’angiotensine II ayant des applications thérapeutiques similaires.

Singularité de Fulacimstat

This compound est unique par son inhibition spécifique de la chymase, qui cible directement l’enzyme responsable de la génération de facteurs profibrotiques. Contrairement aux antagonistes du récepteur de l’angiotensine II et aux inhibiteurs de l’enzyme de conversion de l’angiotensine, qui agissent en aval dans le système rénine-angiotensine, this compound cible l’enzyme en amont, offrant une approche nouvelle pour moduler cette voie .

Activité Biologique

Fulacimstat, also known as BAY1142524, is a chymase inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant studies, and clinical implications.

Overview of Chymase and Its Role

Chymase is a serine protease predominantly found in mast cells, playing a crucial role in various physiological and pathological processes, including inflammation, tissue remodeling, and fibrosis. By cleaving extracellular matrix components and activating matrix metalloproteinases (MMPs), chymase contributes to the progression of cardiovascular diseases and other inflammatory conditions .

This compound functions as an inhibitor of chymase, thereby modulating its activity and potentially mitigating adverse effects associated with excessive chymase activity. The compound is designed to interfere with the enzymatic processes that lead to tissue damage and inflammation. Specifically, it inhibits the cleavage of pro-MMP-9 by chymase, which is implicated in the pathogenesis of conditions such as myocardial infarction and aneurysm formation .

Case Study: CHIARA MIA 2 Trial

One significant study evaluating this compound's efficacy is the CHIARA MIA 2 trial, which investigated its effects on adverse cardiac remodeling following acute ST-segment-elevation myocardial infarction (STEMI). The trial aimed to assess both safety and efficacy in a clinical setting.

- Study Design : This was a single-blind pilot study involving clinically stable patients with left ventricular dysfunction.

- Results : The administration of this compound demonstrated a reduction in markers of cardiac remodeling compared to the control group. Notably, there was a significant decrease in plasma levels of MMP-9 and other inflammatory markers, indicating a potential therapeutic benefit in preventing cardiac deterioration post-infarction .

Data Table: Key Findings from Clinical Studies

| Study | Population | Intervention | Outcome Measures | Key Findings |

|---|---|---|---|---|

| CHIARA MIA 2 Trial | STEMI patients | This compound vs. placebo | Cardiac remodeling markers (e.g., MMP-9 levels) | Significant reduction in MMP-9 levels; improved cardiac function |

| Aneurysm Model Study | Mouse model | Chymase inhibition | Aneurysm expansion rates | Chymase inhibition prevented aneurysm expansion; reduced inflammation |

Implications for Disease Management

The inhibition of chymase by this compound presents a promising therapeutic strategy for managing various cardiovascular conditions. By targeting the underlying mechanisms of tissue remodeling and inflammation, this compound may help prevent complications associated with myocardial infarction and other inflammatory diseases.

Potential Applications

- Cardiovascular Diseases : Reducing adverse remodeling post-myocardial infarction.

- Inflammatory Disorders : Mitigating effects in diseases characterized by excessive chymase activity.

- Fibrotic Conditions : Addressing issues related to tissue fibrosis through modulation of extracellular matrix degradation.

Propriétés

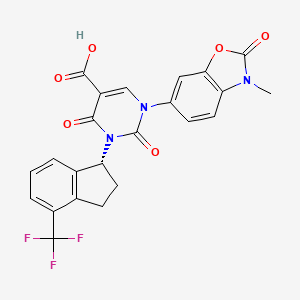

IUPAC Name |

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDARDSVOVYVQST-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488354-15-9 | |

| Record name | Fulacimstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulacimstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FULACIMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.